molecular formula C20H27N5O4S B2925204 N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2188202-91-5

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2925204
CAS RN: 2188202-91-5
M. Wt: 433.53
InChI Key: UHHOEPNXCHGUMB-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

Research has delved into the synthesis and reactions of related triazole derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, studies have demonstrated the reduction and Mannich reaction processes involving similar 1,2,4-triazole derivatives, leading to products with potential antimicrobial activities (Fandaklı et al., 2012). Another study focused on the synthesis of N-substituted derivatives of similar compounds, elucidating their structural characteristics through spectral analysis and evaluating their anti-bacterial properties (Khalid et al., 2016).

Biological Activities

The biological activities of related compounds have been a significant area of research, with studies investigating their potential as antimicrobial agents and enzyme inhibitors. The antimicrobial activity of Mannich bases derived from similar triazole compounds has been highlighted, showing promising results against various microorganisms (Fandaklı et al., 2012). Additionally, the synthesis of hybrid molecules containing elements of penicillanic acid or cephalosporanic acid, linked with a piperazine structure similar to the compound of interest, has shown potential antimicrobial, anti-lipase, and anti-urease activities, underscoring the therapeutic potential of these compounds (Başoğlu et al., 2013).

Enzyme Inhibition

The investigation of enzyme inhibition properties is crucial in understanding the therapeutic potential of these compounds. Research into the synthesis and biological evaluation of derivatives with similar structural features has been conducted to assess their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological disorders. These studies have highlighted the potential of these compounds in modulating enzyme activity, suggesting their applicability in treating conditions like Alzheimer's disease (Khalid et al., 2014).

properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-30(28,29)23-12-9-16(10-13-23)19(26)21-11-14-24-20(27)25(17-7-8-17)18(22-24)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHOEPNXCHGUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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